molecular formula C6H8BrN3Zn B14893023 (2-(Dimethylamino)pyrimidin-5-yl)Zinc bromide

(2-(Dimethylamino)pyrimidin-5-yl)Zinc bromide

Cat. No.: B14893023
M. Wt: 267.4 g/mol
InChI Key: IWFPMOVTTTXEHR-UHFFFAOYSA-M
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Description

(2-(Dimethylamino)pyrimidin-5-yl)zinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution of this compound in THF, a common solvent in organic chemistry. The presence of the zinc atom in the compound makes it a valuable reagent in cross-coupling reactions, which are essential for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Dimethylamino)pyrimidin-5-yl)zinc bromide typically involves the reaction of 2-(Dimethylamino)pyrimidine with a zinc halide, such as zinc bromide, in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:

2-(Dimethylamino)pyrimidine+ZnBr2(2-(Dimethylamino)pyrimidin-5-yl)zinc bromide\text{2-(Dimethylamino)pyrimidine} + \text{ZnBr}_2 \rightarrow \text{this compound} 2-(Dimethylamino)pyrimidine+ZnBr2​→(2-(Dimethylamino)pyrimidin-5-yl)zinc bromide

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere conditions. The use of automated systems ensures consistent quality and yield of the product. The compound is then dissolved in THF to achieve the desired concentration of 0.25 M.

Chemical Reactions Analysis

Types of Reactions

(2-(Dimethylamino)pyrimidin-5-yl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. These reactions involve the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium or nickel catalysts, which facilitate the cross-coupling process. The reactions are typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The presence of a base, such as triethylamine, can also enhance the reaction efficiency.

Major Products Formed

The major products formed from reactions involving this compound are often complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

Chemistry

In chemistry, (2-(Dimethylamino)pyrimidin-5-yl)zinc bromide is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. This makes it a valuable tool in the development of new synthetic methodologies and the synthesis of complex organic molecules.

Biology and Medicine

While specific applications in biology and medicine are less common, the compound’s role in synthesizing complex organic molecules can indirectly contribute to the development of new pharmaceuticals and biologically active compounds.

Industry

In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science. Its ability to facilitate the formation of carbon-carbon bonds makes it a versatile reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (2-(Dimethylamino)pyrimidin-5-yl)zinc bromide in cross-coupling reactions involves the transfer of the pyrimidinyl group to a palladium or nickel catalyst, followed by the formation of a new carbon-carbon bond with an electrophilic partner. The zinc atom in the compound acts as a stabilizing agent, facilitating the transfer of the pyrimidinyl group and enhancing the reaction efficiency.

Comparison with Similar Compounds

Similar Compounds

    (2-(Dimethylamino)pyridine): This compound is similar in structure but lacks the zinc atom, making it less effective in cross-coupling reactions.

    (2-(Dimethylamino)pyrimidin-5-yl)zinc chloride: Similar to the bromide variant, but with a chloride ion instead of bromide. It may exhibit different reactivity and solubility properties.

Uniqueness

The presence of the zinc atom in (2-(Dimethylamino)pyrimidin-5-yl)zinc bromide makes it particularly effective in facilitating cross-coupling reactions, which are essential for forming carbon-carbon bonds. This unique feature distinguishes it from other similar compounds and enhances its utility in organic synthesis.

Properties

Molecular Formula

C6H8BrN3Zn

Molecular Weight

267.4 g/mol

IUPAC Name

bromozinc(1+);N,N-dimethyl-5H-pyrimidin-5-id-2-amine

InChI

InChI=1S/C6H8N3.BrH.Zn/c1-9(2)6-7-4-3-5-8-6;;/h4-5H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

IWFPMOVTTTXEHR-UHFFFAOYSA-M

Canonical SMILES

CN(C)C1=NC=[C-]C=N1.[Zn+]Br

Origin of Product

United States

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